N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
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Overview
Description
N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure, which involves a bicyclic system with a shared atom, imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of benzylidene derivatives with hydroxylamine hydrochloride in the presence of a base can yield the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential bioactivity.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7’-benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione
- 3,4-dihydropyrano[3,2-c]chromenes
- spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]
Uniqueness
Compared to similar compounds, N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine stands out due to its specific spiro structure and the presence of the hydroxylamine group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C25H27NO3/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)29-22(19)16-23(20)28-24(26-27)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16,27H,3,6-7,10-14H2,1H3 |
InChI Key |
DVEHCZNPJRIPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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